O-Propyl (benzenesulfonyl)carbamothioate
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Overview
Description
O-Propyl (benzenesulfonyl)carbamothioate is an organic compound that belongs to the class of carbamothioates. These compounds are characterized by the presence of a carbamothioate group, which is a functional group containing a sulfur atom double-bonded to a carbon atom, with the carbon atom also bonded to an oxygen atom and a nitrogen atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Propyl (benzenesulfonyl)carbamothioate typically involves multiple steps One common method includes the Friedel-Crafts acylation of benzene with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3)The final step involves the reaction of the sulfonylated intermediate with a carbamothioate reagent under controlled conditions .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
O-Propyl (benzenesulfonyl)carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3)
Properties
CAS No. |
102860-26-4 |
---|---|
Molecular Formula |
C10H13NO3S2 |
Molecular Weight |
259.3 g/mol |
IUPAC Name |
O-propyl N-(benzenesulfonyl)carbamothioate |
InChI |
InChI=1S/C10H13NO3S2/c1-2-8-14-10(15)11-16(12,13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,15) |
InChI Key |
YGIJJWPORAJPJF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=S)NS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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